molecular formula C19H26ClNS B10763473 BTCP hydrochloride

BTCP hydrochloride

Cat. No.: B10763473
M. Wt: 335.9 g/mol
InChI Key: XBOZTWUGBRZVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BTCP hydrochloride involves the reaction of 1-(benzo[b]thien-2-yl)cyclohexanone with piperidine in the presence of a reducing agent. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: BTCP hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

BTCP hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving dopamine transport and receptor interactions.

    Biology: Employed in research to understand the mechanisms of dopamine transport and its role in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating disorders related to dopamine dysregulation.

    Industry: Utilized in the development of new drugs and chemical compounds with similar properties.

Mechanism of Action

BTCP hydrochloride exerts its effects by selectively blocking dopamine transport. This action inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. The compound has little affinity for phencyclidine sites, making it a valuable tool for studying dopamine transport without interference from other receptor sites .

Similar Compounds:

Uniqueness: this compound is unique due to its selective inhibition of dopamine transport with minimal interaction with other receptor sites. This specificity makes it a valuable compound for research focused on dopamine-related processes without the confounding effects seen with other similar compounds .

Properties

Molecular Formula

C19H26ClNS

Molecular Weight

335.9 g/mol

IUPAC Name

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;hydrochloride

InChI

InChI=1S/C19H25NS.ClH/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;/h3-4,9-10,15H,1-2,5-8,11-14H2;1H

InChI Key

XBOZTWUGBRZVBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.Cl

Origin of Product

United States

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